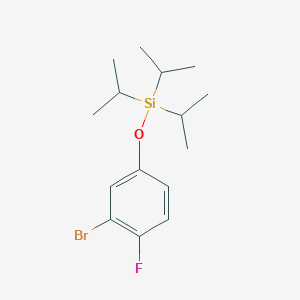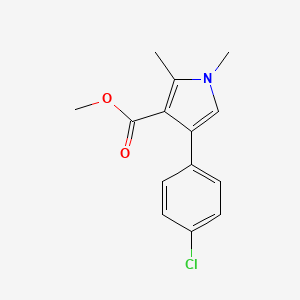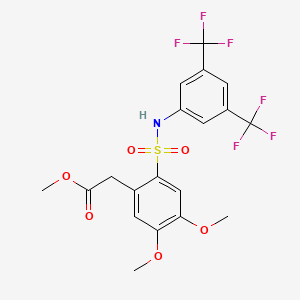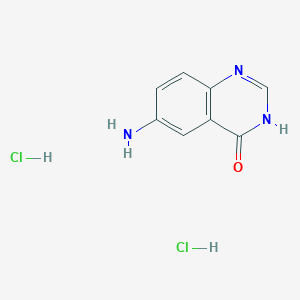
(3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane, also known as BFPPTS, is a chemical compound that has been widely used in scientific research. It is a silane-based reagent that has been used in various applications, including surface modification, catalysis, and organic synthesis. In recent years, BFPPTS has gained significant attention in the field of materials science due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Polymerization Initiators
One study introduces new photoinitiators based on silyl radicals chemistry, demonstrating their ability to initiate both free radical and free radical promoted cationic polymerizations. These compounds, including silyl radical-based structures, showcase high polymerization rates, high final conversions, and low oxygen inhibition, highlighting the potential of silyl radical chemistry in photopolymerization processes (Lalevée et al., 2008).
Organic Synthesis
Another research area involves the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, showcasing a method that tolerates a variety of substituents. This includes the use of 1-bromo-3-chloro-5-fluorobenzene, demonstrating the versatility of silane compounds in synthesizing complex organic molecules (Grecian et al., 2005).
Material Science and Nanotechnology
In material science, the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, including silyl radical-based compounds, is notable. These nanoparticles exhibit high fluorescence emission quantum yields and can have their emission wavelengths tuned, suggesting applications in OLEDs and as fluorescent markers (Fischer et al., 2013).
Insecticides
The replacement of carbon by silicon in the molecular structure of insecticides to create new, broad-spectrum insecticides with low toxicity to non-target species is another intriguing application. A silicon analog of a known insecticide demonstrated promising insecticidal activity, indicating the potential of silyl compounds in developing safer pesticides (Sieburth et al., 1990).
Propiedades
IUPAC Name |
(3-bromo-4-fluorophenoxy)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrFOSi/c1-10(2)19(11(3)4,12(5)6)18-13-7-8-15(17)14(16)9-13/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNTYZRHYPGKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2858340.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2858342.png)
![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2858345.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2858347.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)